molecular formula C20H19N3O5S2 B11029196 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B11029196
M. Wt: 445.5 g/mol
InChI Key: OHDKJMHHLRWBEL-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is a hybrid heterocyclic compound featuring a fused triazolobenzothiazole core linked via a thioether bridge to a 3,4,5-trimethoxybenzoate ester. This structure combines two pharmacologically significant motifs: the triazolobenzothiazole system, known for its diverse bioactivity, and the 3,4,5-trimethoxyphenyl group, a hallmark of microtubule-targeting agents like combretastatin analogs. The thioethyl benzoate moiety may enhance metabolic stability and membrane permeability compared to simpler alkyl or aryl substituents .

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H19N3O5S2/c1-25-14-10-12(11-15(26-2)17(14)27-3)18(24)28-8-9-29-19-21-22-20-23(19)13-6-4-5-7-16(13)30-20/h4-7,10-11H,8-9H2,1-3H3

InChI Key

OHDKJMHHLRWBEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCSC2=NN=C3N2C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Automation and process optimization are key to scaling up the synthesis while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Thiols, amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dihydro derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines vs. Triazolobenzothiazoles

  • Triazolothiadiazines (e.g., compounds 108a, 108m, 108): These derivatives exhibit strong antiproliferative activity against A549, MCF7, and SKOV3 cancer cell lines, with IC₅₀ values ranging from 0.30–0.70 µM, outperforming etoposide (IC₅₀ = 1.89–2.99 µM) .
  • However, direct activity data are needed for validation.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles (e.g., compound 9b)**

  • Anticancer Activity : Compound 9b (R = 4-Me-Ph) inhibits tubulin polymerization (IC₅₀ = 2.4 µM), arrests the G2/M cell cycle, and induces apoptosis via caspase-3 activation and Bcl-2 suppression .
  • Selectivity: High selectivity for A549 lung cancer cells over HEK-293 normal cells (IC₅₀ > 64.5 µg/mL) .

Substituent Effects

3,4,5-Trimethoxyphenyl Group

  • Anticancer Mechanism : This substituent is critical for tubulin binding, mimicking the pharmacophore of colchicine-site inhibitors. For example, 3,6-bis(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () likely disrupts microtubule dynamics, though specific data are pending .
  • Enhanced Potency: Derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 108m, IC₅₀ = 0.30 µM) show superior cytotoxicity to non-trimethoxy analogs .

Thioethyl Benzoate vs. Aryl/Alkyl Substituents

  • Thioethyl Benzoate : The ester linkage in the target compound may improve metabolic stability compared to direct aryl/alkyl substitutions. The thioether bridge could facilitate redox-sensitive drug release.
  • Aryl/Alkyl Derivatives : Compounds like 9b (4-methylphenyl) and 108a (unspecified aryl) rely on hydrophobic interactions for target binding .

Biological Activity

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₀H₉N₃OS₂
CAS Number423740-66-3
Molecular Weight251.32 g/mol
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related compound, 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (compound 9), demonstrated considerable activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 1.2 to 2.4 nM, indicating potent cytotoxic effects comparable to doxorubicin .

Moreover, this class of compounds has been shown to act as histone deacetylase inhibitors (HDACi), with compound 9 exhibiting an IC50 of 9.4 μM in this capacity . The inhibition of HDACs is a recognized mechanism for inducing apoptosis in cancer cells.

The biological mechanisms through which these compounds exert their effects are multifaceted:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, these compounds can alter gene expression patterns that promote cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .
  • Antimicrobial Activity : Compounds in this class have also shown antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain triazole derivatives exhibited significant cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, compound 69c showed more potent activity against MCF-7 cells compared to other tested compounds .
  • Synthesis and Evaluation : The synthesis of various triazolethiones has been documented with subsequent evaluation of their biological activities. Many derivatives displayed promising results in terms of antimicrobial and anticancer efficacy .

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